molecular formula C28H24BrN3O3 B2858834 6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 313267-06-0

6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2858834
CAS No.: 313267-06-0
M. Wt: 530.422
InChI Key: OLBQFIHTTRSINE-UHFFFAOYSA-N
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Description

6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromo, methoxyphenyl, and propionyl groups through various substitution and coupling reactions. Common reagents used in these reactions include bromine, methoxybenzene, and propionyl chloride, under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromo group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of quinoline-based compounds with different substituents.

Scientific Research Applications

6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-phenylquinoline and 4-chloroquinoline share structural similarities with 6-bromo-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one.

    Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-bromo-1H-pyrazole are structurally related and exhibit similar chemical reactivity.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

313267-06-0

Molecular Formula

C28H24BrN3O3

Molecular Weight

530.422

IUPAC Name

6-bromo-3-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C28H24BrN3O3/c1-3-25(33)32-24(17-9-12-20(35-2)13-10-17)16-23(31-32)27-26(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)30-28(27)34/h4-15,24H,3,16H2,1-2H3,(H,30,34)

InChI Key

OLBQFIHTTRSINE-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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